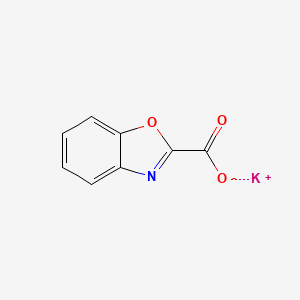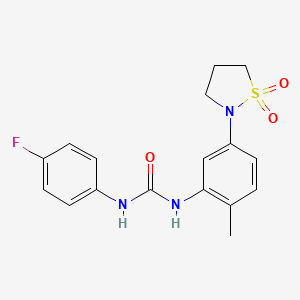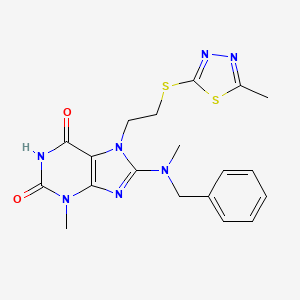
8-(benzyl(methyl)amino)-3-methyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(benzyl(methyl)amino)-3-methyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H21N7O2S2 and its molecular weight is 443.54. The purity is usually 95%.
BenchChem offers high-quality 8-(benzyl(methyl)amino)-3-methyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(benzyl(methyl)amino)-3-methyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
A study focused on the synthesis of substituted pyridines and purines containing 2,4-thiazolidinedione, evaluating their effects on triglyceride accumulation in vitro and their hypoglycemic and hypolipidemic activity in vivo. This research demonstrates the potential of purine derivatives in developing pharmacological agents targeting metabolic disorders (Kim et al., 2004).
Molecular Structure Analysis
Another study presented the molecular structure analysis of a purine derivative, showcasing the typical geometry of fused rings in the purine system. The detailed structural elucidation aids in understanding the compound's chemical behavior and interaction potential, which is crucial for designing drugs and materials with specific properties (Karczmarzyk et al., 1995).
Synthetic Methodologies
Research on new synthetic methodologies for purine derivatives, including thiadiazolyl and purineselenyl derivatives, highlights the advancements in organic synthesis techniques. These methods provide pathways to create diverse compounds with potential applications in drug development and material science (Gobouri, 2020).
Chemosensor Development
The creation of chemosensor systems using derivatives of benzo[de]isoquinoline-1,3-dione, which exhibit high selectivity in anion determination, showcases the application of purine analogs in developing detection and analytical tools in chemistry and biochemistry (Tolpygin et al., 2012).
Protective Group Strategy in Synthesis
A study on thietanyl protection in synthesizing 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones illustrates innovative approaches in protecting group strategies. This research is essential for the synthesis of complex organic molecules, demonstrating the versatility and challenges in chemical synthesis (Khaliullin & Shabalina, 2020).
properties
IUPAC Name |
8-[benzyl(methyl)amino]-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O2S2/c1-12-22-23-19(30-12)29-10-9-26-14-15(25(3)18(28)21-16(14)27)20-17(26)24(2)11-13-7-5-4-6-8-13/h4-8H,9-11H2,1-3H3,(H,21,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHNQVAJADDLJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCCN2C3=C(N=C2N(C)CC4=CC=CC=C4)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(benzyl(methyl)amino)-3-methyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


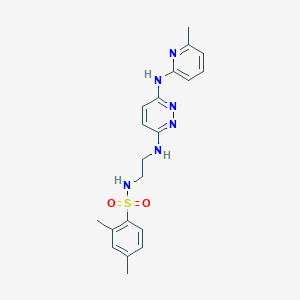
![(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2582403.png)

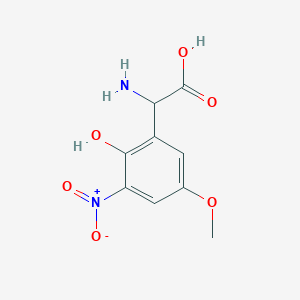

![benzyl (2-((2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2582408.png)
![(5-Bromofuran-2-yl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2582409.png)
![Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate](/img/structure/B2582414.png)
![N-(2-methoxybenzyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2582416.png)

